Cas no 17587-33-6 ((2E,6E)-2,6-Nonadienal)

(2E,6E)-2,6-Nonadienal is an unsaturated aldehyde with a molecular formula of C9H14O, characterized by conjugated double bonds at the 2 and 6 positions. This compound is notable for its strong, fresh, cucumber-like aroma, making it a valuable ingredient in flavor and fragrance applications. Its high volatility and low odor threshold contribute to its effectiveness even at low concentrations. The (2E,6E)-isomer is particularly significant due to its stability and pronounced organoleptic properties. Chemically, it is synthesized via aldol condensation or oxidation of corresponding alcohols. Its conjugated diene structure also offers reactivity for further chemical modifications, enhancing its utility in synthetic chemistry. The compound's purity and isomer specificity are critical for consistent performance in industrial formulations.
(2E,6E)-2,6-Nonadienal structure
(2E,6E)-2,6-Nonadienal structure
Product Name:(2E,6E)-2,6-Nonadienal
CAS No:17587-33-6
MF:C9H14O
MW:138.206862926483
CID:151179
PubChem ID:24901877
Update Time:2025-07-02

(2E,6E)-2,6-Nonadienal Chemical and Physical Properties

Names and Identifiers

    • 2,6-Nonadienal,(2E,6E)-
    • TRANS ,TRANS-2,6-NONADIENAL
    • (2E,6E)-2,6-Nonadienal
    • (2E,6E)-nona-2,6-dien-1-al
    • (E,E)-2,6-Nonadienal
    • 2,6-trans,trans-Nonadienal
    • 2-trans-6-trans-Nonadienal
    • trans-2-trans-6-Nonadienal
    • FEMA 3766
    • 2,6-Nonadienal
    • T2 T6 NONADIENAL
    • (e,e)-6-nonadienal
    • 2,6-Nonadienal, (E,E)-
    • (2E,6E)-nona-2,6-dienal
    • 2,6-Nonadienal, (2E,6E)-
    • MDL: MFCD00209523
    • Inchi: 1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3/b4-3-,8-7-
    • InChI Key: HZYHMHHBBBSGHB-KPDBFRNYSA-N
    • SMILES: CC/C=C\CC/C=C\C=O

Computed Properties

  • Exact Mass: 138.10452
  • Monoisotopic Mass: 138.104465
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Not available
  • Density: 0.875 g/mL at 25 °C(lit.)
  • Melting Point: Not available
  • Boiling Point: 57 °C/0.6 mmHg(lit.)
  • Flash Point: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
  • Refractive Index: n20/D 1.471(lit.)
  • PSA: 17.07
  • FEMA: 3766 | 2-TRANS-6-TRANS-NONADIENAL
  • Solubility: Not available
  • Vapor Pressure: 0.3±0.4 mmHg at 25°C

(2E,6E)-2,6-Nonadienal Security Information

(2E,6E)-2,6-Nonadienal Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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TRC
N649345-1g
(2E,6E)-2,6-Nonadienal
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$75.00 2023-05-17
TRC
N649345-2.5g
(2E,6E)-2,6-Nonadienal
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2.5g
$144.00 2023-05-17
TRC
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(2E,6E)-2,6-Nonadienal
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(2E,6E)-2,6-Nonadienal Related Literature

Additional information on (2E,6E)-2,6-Nonadienal

Recent Advances in the Study of (2E,6E)-2,6-Nonadienal (CAS: 17587-33-6) in Chemical Biology and Pharmaceutical Research

The compound (2E,6E)-2,6-Nonadienal (CAS: 17587-33-6), a naturally occurring unsaturated aldehyde, has recently gained significant attention in chemical biology and pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, with particular emphasis on its chemical properties, biosynthesis, biological functions, and emerging pharmaceutical applications.

Recent structural-activity relationship studies have revealed that the conjugated diene system and aldehyde functional group of (2E,6E)-2,6-Nonadienal are critical for its biological activity. Advanced spectroscopic techniques including NMR (Nuclear Magnetic Resonance) and mass spectrometry have been employed to characterize its molecular interactions with biological targets. Notably, X-ray crystallography studies of protein complexes have provided atomic-level insights into its binding modes.

In the context of biosynthesis, cutting-edge research has elucidated novel enzymatic pathways for the production of (2E,6E)-2,6-Nonadienal in various organisms. Particularly noteworthy is the discovery of a previously unknown lipoxygenase pathway in marine algae that yields this compound with high stereospecificity. Metabolic engineering approaches are being explored to optimize its production for pharmaceutical purposes.

Pharmacological investigations have demonstrated multiple bioactive properties of (2E,6E)-2,6-Nonadienal, including anti-inflammatory, antimicrobial, and anticancer activities. Recent in vitro and in vivo studies suggest its potential as a modulator of the NF-κB signaling pathway, with implications for treating chronic inflammatory diseases. Structure-activity optimization efforts have led to the development of analogs with improved pharmacokinetic profiles.

From a pharmaceutical development perspective, formulation challenges associated with (2E,6E)-2,6-Nonadienal's chemical instability and volatility are being addressed through innovative drug delivery systems. Recent patents disclose nanoencapsulation techniques that significantly enhance its stability and bioavailability. Clinical translation efforts are currently in preclinical stages, with particular focus on its application in dermatology and oncology.

Emerging research directions include the exploration of (2E,6E)-2,6-Nonadienal's role in cellular signaling pathways and its potential as a lead compound for drug discovery. Collaborative efforts between academic and industrial researchers are accelerating the translation of basic research findings into therapeutic applications. The compound's unique chemical features continue to inspire novel synthetic methodologies and biological investigations.

This comprehensive analysis of current research on (2E,6E)-2,6-Nonadienal (17587-33-6) highlights its growing importance in chemical biology and pharmaceutical science. The convergence of structural biology, synthetic chemistry, and pharmacological studies is paving the way for innovative therapeutic strategies based on this versatile molecule. Future research directions should focus on mechanistic studies, clinical translation, and the development of structurally optimized derivatives with enhanced therapeutic potential.

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